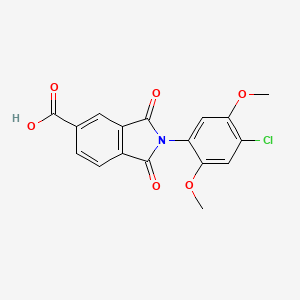
N-(2-cyclopropylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopropylphenyl)benzamide, also known as CPPB, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPPB belongs to the class of benzamide compounds and has been found to exhibit an array of biological activities. In
作用机制
N-(2-cyclopropylphenyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is predominantly expressed in the mesolimbic system, which plays a critical role in reward and motivation. N-(2-cyclopropylphenyl)benzamide's ability to block the dopamine D3 receptor results in a decrease in dopamine release, which in turn reduces the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
N-(2-cyclopropylphenyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is responsible for inhibitory signaling. N-(2-cyclopropylphenyl)benzamide has also been found to reduce the levels of the neurotransmitter glutamate, which is responsible for excitatory signaling. These effects contribute to N-(2-cyclopropylphenyl)benzamide's anxiolytic and antidepressant-like effects.
实验室实验的优点和局限性
N-(2-cyclopropylphenyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in reward and motivation. N-(2-cyclopropylphenyl)benzamide is also highly specific, which reduces the risk of off-target effects. However, N-(2-cyclopropylphenyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(2-cyclopropylphenyl)benzamide also has a relatively short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for the study of N-(2-cyclopropylphenyl)benzamide. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the investigation of N-(2-cyclopropylphenyl)benzamide's potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the development of novel delivery methods for N-(2-cyclopropylphenyl)benzamide could improve its effectiveness in vivo.
Conclusion
In conclusion, N-(2-cyclopropylphenyl)benzamide is a promising chemical compound with potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor has been found to have antinociceptive, anxiolytic, and antidepressant-like effects in animal models. N-(2-cyclopropylphenyl)benzamide's biochemical and physiological effects make it a valuable tool for studying the role of the dopamine D3 receptor in reward and motivation. While N-(2-cyclopropylphenyl)benzamide has some limitations for lab experiments, its potential applications in the treatment of drug addiction and other psychiatric disorders make it an exciting area of research.
合成方法
N-(2-cyclopropylphenyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-cyclopropylphenylamine with 4-chlorobenzoic acid. The reaction proceeds through a condensation reaction, followed by a dehydration reaction, and finally a reduction reaction. The resulting product is N-(2-cyclopropylphenyl)benzamide with a purity of over 95%.
科学研究应用
N-(2-cyclopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antinociceptive, anxiolytic, and antidepressant-like effects in animal models. N-(2-cyclopropylphenyl)benzamide has also been shown to have potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(13-6-2-1-3-7-13)17-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNFBUNXTAAUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)


![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)

![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)

![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)
![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)